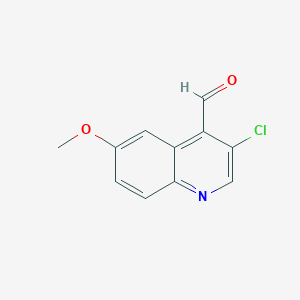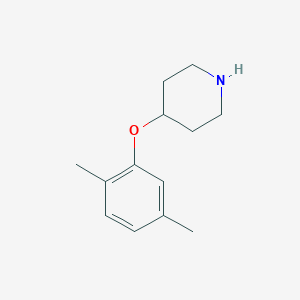![molecular formula C6H12ClNO2S B8799757 3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B8799757.png)
3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiolane ring and a chloroethylamino group. It is often studied for its potential therapeutic uses and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves the reaction of 2-chloroethylamine with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The industrial methods also involve rigorous purification steps to remove any impurities and achieve the desired specifications .
化学反応の分析
Types of Reactions
3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .
科学的研究の応用
3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with cellular components, leading to various biochemical effects. The compound is known to alkylate DNA, which can result in the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cancer cells .
類似化合物との比較
Similar Compounds
Cyclophosphamide: A well-known chemotherapy drug that also contains a chloroethyl group and is used to treat various cancers.
Chlorambucil: Another chemotherapy agent with a similar mechanism of action, used in the treatment of chronic lymphocytic leukemia.
Uniqueness
What sets this compound apart from these similar compounds is its unique thiolane ring structure, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
特性
分子式 |
C6H12ClNO2S |
|---|---|
分子量 |
197.68 g/mol |
IUPAC名 |
N-(2-chloroethyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C6H12ClNO2S/c7-2-3-8-6-1-4-11(9,10)5-6/h6,8H,1-5H2 |
InChIキー |
KNPLWGRWYXRNPK-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1NCCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8799681.png)






![[6-Methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B8799749.png)


![2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol](/img/structure/B8799768.png)


